molecular formula C13H14N4O2 B5884871 N~5~-methyl-N~4~-(2-methylphenyl)-1H-imidazole-4,5-dicarboxamide

N~5~-methyl-N~4~-(2-methylphenyl)-1H-imidazole-4,5-dicarboxamide

Cat. No. B5884871
M. Wt: 258.28 g/mol
InChI Key: MHDGCBUHRLFUIG-UHFFFAOYSA-N
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Description

N~5~-methyl-N~4~-(2-methylphenyl)-1H-imidazole-4,5-dicarboxamide, commonly known as MIM-D, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MIM-D belongs to the class of imidazole derivatives and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of MIM-D is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. MIM-D has been shown to inhibit the activity of protein kinase C (PKC) and phosphodiesterase (PDE), which are involved in various cellular processes. MIM-D has also been shown to modulate the activity of ion channels and receptors, which play a key role in neuronal signaling.
Biochemical and Physiological Effects:
MIM-D has been shown to have a wide range of biochemical and physiological effects. In cancer cells, MIM-D has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In neuronal cells, MIM-D has been shown to have neuroprotective effects, improve cognitive function, and modulate synaptic plasticity. MIM-D has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

MIM-D has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and low toxicity. However, MIM-D also has some limitations, including its relatively low solubility in water and limited availability.

Future Directions

There are several future directions for research on MIM-D. One area of research is the development of new derivatives of MIM-D with improved efficacy and safety profiles. Another area of research is the investigation of the mechanisms underlying the neuroprotective and cognitive-enhancing effects of MIM-D. Additionally, MIM-D could be further explored as a potential therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

Synthesis Methods

MIM-D can be synthesized using a multi-step process that involves the reaction of 2-methylphenylhydrazine with methyl acrylate to form a key intermediate. This intermediate is then reacted with various reagents to form the final product, MIM-D. The synthesis of MIM-D has been optimized to achieve high yields and purity.

Scientific Research Applications

MIM-D has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, MIM-D has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, MIM-D has been shown to have neuroprotective effects and improve cognitive function. In drug discovery, MIM-D has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

5-N-methyl-4-N-(2-methylphenyl)-1H-imidazole-4,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c1-8-5-3-4-6-9(8)17-13(19)11-10(12(18)14-2)15-7-16-11/h3-7H,1-2H3,(H,14,18)(H,15,16)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDGCBUHRLFUIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(NC=N2)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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